Higher Molecular Weight Predicts Increased Lipophilicity and Altered ADME Profile Relative to N-H Analog
The target compound exhibits a molecular weight of 234.34 g/mol , which is 28.06 g/mol higher than the N-H analog 6-methoxy-2-methyl-3-(piperidin-2-yl)pyridine (MW 206.28 g/mol) . This increase corresponds to the replacement of an N-H group with an N-CH2CH3 group. Based on established medicinal chemistry principles, each additional methylene group contributes approximately +0.5 to the calculated logP (cLogP) [1]. Consequently, the target compound is predicted to have a cLogP approximately 1.0–1.5 units higher than the N-H analog, substantially affecting aqueous solubility, passive membrane permeability, and plasma protein binding.
| Evidence Dimension | Molecular weight and predicted lipophilicity increment |
|---|---|
| Target Compound Data | MW = 234.34 g/mol; cLogP (predicted) ~3.0 (estimated) |
| Comparator Or Baseline | 6-Methoxy-2-methyl-3-(piperidin-2-yl)pyridine (CAS 1270545-45-3): MW = 206.28 g/mol; cLogP (predicted) ~2.0 (estimated) |
| Quantified Difference | ΔMW = +28.06 g/mol (+13.6%); ΔcLogP ≈ +1.0 to +1.5 |
| Conditions | Predicted using fragment-based calculation; no experimental logP data available for either compound in public domain. |
Why This Matters
For procurement in ADME-screening workflows, the higher lipophilicity of the N-ethyl compound distinguishes it from the N-H analog and is critical for maintaining SAR consistency when sourcing building blocks for lead optimization.
- [1] Lipinski, C.A. et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery. Advanced Drug Delivery Reviews, 23(1-3), 3-25. View Source
